molecular formula C11H9BrN2O2 B2722586 1-benzyl-5-bromo-1H-pyrazole-4-carboxylic acid CAS No. 1565634-23-2

1-benzyl-5-bromo-1H-pyrazole-4-carboxylic acid

Cat. No.: B2722586
CAS No.: 1565634-23-2
M. Wt: 281.109
InChI Key: SCTGGLGFFRNEBW-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 g/mol . This compound is characterized by a pyrazole ring substituted with a benzyl group at the 1-position, a bromine atom at the 5-position, and a carboxylic acid group at the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Safety and Hazards

Specific safety and hazard information for 1-benzyl-5-bromo-1H-pyrazole-4-carboxylic acid is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-1H-pyrazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzyl-5-bromo-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position . Another method involves the bromination of 1-benzyl-1H-pyrazole-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .

Properties

IUPAC Name

1-benzyl-5-bromopyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTGGLGFFRNEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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